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molecular formula C25H32N2O2 B8479453 4-[2-(Heptyloxy)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60628-07-1

4-[2-(Heptyloxy)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No. B8479453
M. Wt: 392.5 g/mol
InChI Key: SFFUJIWJPOYUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963742

Procedure details

Sodium hydride (0.89 g, 57%, 0.02 mole) is added to a solution of 2-[(1-methyl-3,5-diphenyl-4-pyrazolyl)oxy]ethanol (5.9 g, 0.02 mole) and dry DMF (50 ml). The reaction mixture is stirred and heated to 80°-90°C. The stirred mixture is allowed to cool. This mixture is added to a solution of 1-bromoheptane (9 g, 0.05 mole) and dry FMD (75 ml). After heating at 80°-90°C for 4 hours, the stirred reaction mixture is poured into water.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:7]([O:15][CH2:16][CH2:17][OH:18])[C:6]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:5]1.CN(C=O)C.Br[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]>O>[CH2:31]([O:18][CH2:17][CH2:16][O:15][C:7]1[C:6]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:5][N:4]([CH3:3])[C:8]=1[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37] |f:0.1|

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.9 g
Type
reactant
Smiles
CN1N=C(C(=C1C1=CC=CC=C1)OCCO)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
BrCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80°-90°C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
dry FMD (75 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 80°-90°C for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture

Outcomes

Product
Name
Type
Smiles
C(CCCCCC)OCCOC=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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